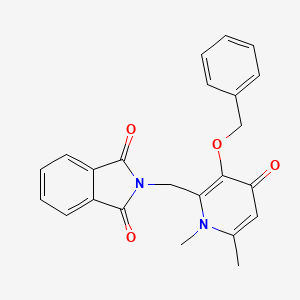
1,6-Dimethyl-2-phthalimidomethyl-3-benzyloxypyridin-4(1H)-one
Cat. No. B8484179
M. Wt: 388.4 g/mol
InChI Key: PJRWTMJTMVSZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09138495B2
Procedure details


8.6 g triphenylphosphine (32 mmol, 1.2 equiv) and 4.8 g phthalimide (32 mmol, 1.2 equiv) were added to a stirred suspension of 58 (7 g, 27 mmol, 1 equiv) in 150 ml THF at 0° C. 6.47 g Diisopropyl azodicarboxylate [DIAD] (32 mmol, 1.2 equiv) was added dropwise over 30 minutes. The solution was allowed to warm to room temperature and was stirred for a further 17 hours, after which time the solution was filtered. The solid was washed with cold THF to give 9.92 g of a white amorphous solid in 95% yield.





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]1(=[O:30])[NH:24][C:23](=[O:25])[C:22]2=[CH:26][CH:27]=[CH:28][CH:29]=[C:21]12.[CH3:31][N:32]1[C:37]([CH3:38])=[CH:36][C:35](=[O:39])[C:34]([O:40][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[C:33]1[CH2:48]O.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[CH3:31][N:32]1[C:37]([CH3:38])=[CH:36][C:35](=[O:39])[C:34]([O:40][CH2:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[C:33]1[CH2:48][N:24]1[C:20](=[O:30])[C:21]2=[CH:29][CH:28]=[CH:27][CH:26]=[C:22]2[C:23]1=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=C(C(C=C1C)=O)OCC1=CC=CC=C1)CO
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.47 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for a further 17 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after which time the solution was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with cold THF
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=C(C(C=C1C)=O)OCC1=CC=CC=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.92 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
